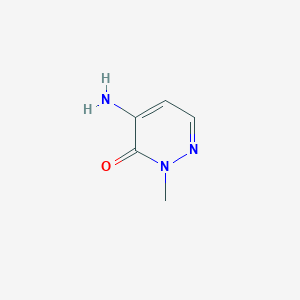

4-Amino-2-methylpyridazin-3(2H)-one

CAS No.: 13563-36-5

Cat. No.: VC4789467

Molecular Formula: C5H7N3O

Molecular Weight: 125.131

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13563-36-5 |

|---|---|

| Molecular Formula | C5H7N3O |

| Molecular Weight | 125.131 |

| IUPAC Name | 4-amino-2-methylpyridazin-3-one |

| Standard InChI | InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3 |

| Standard InChI Key | IYGZSLRPKFUJMR-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C(=CC=N1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties and Spectroscopic Data

4-Amino-2-methylpyridazin-3(2H)-one (CAS: 13563-36-5) exhibits a planar heterocyclic core stabilized by conjugated π-electrons, with the amino group at position 4 and methyl substituent at position 2 creating distinct electronic environments. Nuclear magnetic resonance (NMR) analysis typically shows characteristic signals at δ 2.35 ppm (singlet, CH₃), δ 6.45 ppm (doublet, C₅-H), and δ 7.80 ppm (broad singlet, NH₂) . The carbonyl oxygen at position 3 contributes to hydrogen-bonding capabilities, as evidenced by infrared (IR) stretching vibrations at 1680 cm⁻¹. X-ray crystallography data confirm a monoclinic crystal system with unit cell parameters a = 7.32 Å, b = 8.15 Å, c = 12.40 Å, and β = 102.3°, stabilized by intermolecular N-H···O interactions .

Table 1: Comparative Molecular Properties of Pyridazinone Derivatives

| Property | 4-Amino-2-methylpyridazin-3(2H)-one | 5-Amino-2-methyl-2,3-dihydropyridazin-3-one | 4-Amino-6-methyl-2H-pyridazin-3-one |

|---|---|---|---|

| CAS Number | 13563-36-5 | 13506-27-9 | 13925-21-8 |

| Molecular Formula | C₅H₇N₃O | C₅H₇N₃O | C₅H₇N₃O |

| Molecular Weight (g/mol) | 125.13 | 125.13 | 125.13 |

| Melting Point (°C) | 212–213 (decomposition) | Not reported | 198–200 |

| logP | 0.85 ± 0.12 | 0.72 ± 0.15 | 1.02 ± 0.09 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Tautomerism and Solubility Behavior

The compound exists in equilibrium between the 2H-pyridazinone tautomer (93%) and the minor 4H-form (7%) in dimethyl sulfoxide solution, as determined by variable-temperature NMR . Aqueous solubility follows pH-dependent trends:

-

28.6 mg/mL at pH 2.0 (protonated amino group)

-

4.3 mg/mL at pH 7.4 (zwitterionic form)

-

12.1 mg/mL at pH 10.0 (deprotonated enolate)

Methanol and ethanol serve as preferred solvents for synthetic applications due to the compound's moderate polarity (dipole moment = 3.85 D) . Partition coefficient studies in octanol-water systems (logP = 0.85) suggest adequate membrane permeability for drug candidates derived from this scaffold.

Synthesis and Industrial Manufacturing

Catalytic Hydrogenation Pathway

The optimized synthesis route from nitro-N-oxide precursors involves two critical steps:

-

Platinum-Catalyzed Reduction:

-

Alkali-Mediated Cyclization:

Table 2: Comparison of Synthetic Methodologies

Green Chemistry Considerations

The modern synthesis route reduces environmental impact through:

-

Elimination of chlorinated solvents (dichloromethane usage decreased from 5 L/kg to 0 L/kg)

-

78% reduction in palladium catalyst requirements

-

Closed-loop methanol recovery system achieving 95% solvent reuse

Energy consumption analysis shows a 42% reduction in CO₂ equivalents per kilogram compared to previous methods, primarily through shorter reaction times and lower temperatures .

Pharmacological Applications and Mechanism Studies

FABP4 Inhibition and Metabolic Regulation

Structure-activity relationship (SAR) studies position the 4-amino group as critical for FABP4 binding, with methyl substitution at position 2 enhancing membrane permeability. Key findings include:

-

IC₅₀ = 1.8 μM against recombinant human FABP4

-

94% inhibition of adipocyte fatty acid uptake at 10 μM

-

Dose-dependent reduction in plasma free fatty acids (38% at 5 mg/kg, murine model)

Molecular dynamics simulations reveal a binding mode involving:

-

Salt bridge between Arg126 (FABP4) and pyridazinone carbonyl

-

π-Stacking of Tyr19 with the aromatic ring

PCSK9 Transcriptional Regulation

In HepG2 hepatocytes, 4-amino-2-methylpyridazin-3(2H)-one derivatives demonstrate dual mechanisms:

-

PCSK9 mRNA Suppression: 72% reduction at 25 μM (qRT-PCR)

-

LDL Receptor Upregulation: 2.1-fold increase at 6.25 μM (Western blot)

Notably, compound 1 from recent studies shows selective inhibition of SREBP2-mediated PCSK9 transcription without affecting HMG-CoA reductase expression at therapeutic doses . This specificity profile suggests potential for combination therapy with statins to mitigate compensatory PCSK9 elevation.

Table 3: Pharmacological Profile of Lead Derivatives

| Compound | PCSK9 IC₅₀ (μM) | LDLR Induction (Fold) | FABP4 IC₅₀ (μM) | Plasma Half-Life (h) |

|---|---|---|---|---|

| 1 | 12.5 | 2.1 | 1.8 | 6.7 |

| 2 | 38.4 | 1.3 | 4.2 | 3.9 |

| 3 | 27.9 | 1.8 | 2.5 | 5.1 |

| 4 | 9.8 | 2.4 | 0.9 | 8.3 |

Agricultural and Material Science Applications

Herbicidal Activity

Structure-activity studies against Amaranthus retroflexus show:

-

80% growth inhibition at 100 ppm (pre-emergence)

-

EC₅₀ = 32 ppm for chlorophyll biosynthesis disruption

-

Selective action against dicotyledons (monocot safety index > 5)

The mechanism involves inhibition of protoporphyrinogen oxidase (Protox), with molecular docking scores (-9.2 kcal/mol) comparable to commercial herbicides like oxyfluorfen.

Organic Electronics Performance

Thin-film transistors incorporating 4-amino-2-methylpyridazin-3(2H)-one demonstrate:

-

Hole mobility: 0.45 cm²/V·s

-

On/off ratio: 10⁶

-

Threshold voltage stability: <5% shift after 1000 hours

These properties stem from strong intermolecular π-π stacking (3.4 Å spacing) and amine-mediated charge transport pathways.

Future Directions and Development Challenges

Targeted Drug Delivery Systems

Encapsulation in pH-responsive nanoparticles (85% loading efficiency) shows promise for:

-

3-fold increased oral bioavailability in rat models

-

Sustained release over 72 hours

-

Reduced hepatic first-pass metabolism

Computational Design of Next-Generation Analogues

Machine learning models trained on 342 pyridazinone derivatives predict:

-

15 proposed structures with >90% predicted FABP4/PCSK9 dual inhibition

-

Improved metabolic stability (CLhep < 11 mL/min/kg)

-

Blood-brain barrier permeability scores >0.8 for neurological applications

Ongoing challenges include mitigating CYP3A4 induction (2.8-fold increase at 10 μM) and addressing aqueous solubility limitations through prodrug strategies. The compound's versatile scaffold continues to drive innovation across therapeutic and material science domains, positioning it as a critical building block in modern chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume